Cas no 2171756-60-6 (2-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}butanoic acid)

2-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}butanoic acid structure
2171756-60-6 structure
商品名:2-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}butanoic acid
CAS番号:2171756-60-6
MF:C26H30N2O5
メガワット:450.526807308197
CID:5603990
PubChem ID:165527468

2-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}butanoic acid 化学的及び物理的性質

名前と識別子

    • 2-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetamido}butanoic acid
    • EN300-1502214
    • 2171756-60-6
    • 2-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}butanoic acid
    • インチ: 1S/C26H30N2O5/c1-2-23(25(30)31)28-24(29)14-16-11-12-17(13-16)27-26(32)33-15-22-20-9-5-3-7-18(20)19-8-4-6-10-21(19)22/h3-10,16-17,22-23H,2,11-15H2,1H3,(H,27,32)(H,28,29)(H,30,31)
    • InChIKey: NMCZOYWHDUIBHH-UHFFFAOYSA-N
    • ほほえんだ: O(CC1C2C=CC=CC=2C2=CC=CC=C12)C(NC1CCC(CC(NC(C(=O)O)CC)=O)C1)=O

計算された属性

  • せいみつぶんしりょう: 450.21547206g/mol
  • どういたいしつりょう: 450.21547206g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 33
  • 回転可能化学結合数: 9
  • 複雑さ: 691
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 3
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 105Ų
  • 疎水性パラメータ計算基準値(XlogP): 4

2-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}butanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1502214-0.5g
2-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetamido}butanoic acid
2171756-60-6
0.5g
$3233.0 2023-08-31
Enamine
EN300-1502214-2.5g
2-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetamido}butanoic acid
2171756-60-6
2.5g
$6602.0 2023-08-31
Enamine
EN300-1502214-10g
2-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetamido}butanoic acid
2171756-60-6
10g
$14487.0 2023-08-31
Enamine
EN300-1502214-1g
2-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetamido}butanoic acid
2171756-60-6
1g
$3368.0 2023-08-31
Enamine
EN300-1502214-1.0g
2-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetamido}butanoic acid
2171756-60-6
1g
$3368.0 2023-06-05
Enamine
EN300-1502214-10.0g
2-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetamido}butanoic acid
2171756-60-6
10g
$14487.0 2023-06-05
Enamine
EN300-1502214-0.25g
2-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetamido}butanoic acid
2171756-60-6
0.25g
$3099.0 2023-08-31
Enamine
EN300-1502214-0.1g
2-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetamido}butanoic acid
2171756-60-6
0.1g
$2963.0 2023-08-31
Enamine
EN300-1502214-5.0g
2-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetamido}butanoic acid
2171756-60-6
5g
$9769.0 2023-06-05
Enamine
EN300-1502214-0.05g
2-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetamido}butanoic acid
2171756-60-6
0.05g
$2829.0 2023-08-31

2-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}butanoic acid 関連文献

2-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}butanoic acidに関する追加情報

Recent Advances in the Study of 2-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}butanoic acid (CAS: 2171756-60-6)

In recent years, the compound 2-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}butanoic acid (CAS: 2171756-60-6) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has shown promise in various applications, including peptide synthesis, drug delivery, and targeted therapeutics. The presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group and the cyclopentylacetamido moiety makes it a versatile intermediate in organic and medicinal chemistry.

Recent studies have focused on optimizing the synthesis of 2-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}butanoic acid to improve yield and purity. Advanced techniques such as solid-phase peptide synthesis (SPPS) and high-performance liquid chromatography (HPLC) have been employed to achieve these goals. Researchers have also explored its potential as a building block for novel peptide-based therapeutics, particularly in the development of inhibitors for protein-protein interactions (PPIs).

One of the key findings in recent literature is the role of this compound in enhancing the stability and bioavailability of peptide drugs. By incorporating 2-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}butanoic acid into peptide sequences, scientists have observed improved resistance to enzymatic degradation and increased cellular uptake. These properties are critical for the development of next-generation peptide therapeutics, especially in oncology and infectious diseases.

Furthermore, computational studies have provided insights into the molecular interactions of 2-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}butanoic acid with biological targets. Molecular docking and dynamics simulations have revealed favorable binding affinities for specific enzymes and receptors, suggesting its potential as a scaffold for drug design. These in silico findings are being validated through in vitro and in vivo experiments, paving the way for future clinical applications.

In conclusion, the ongoing research on 2-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}butanoic acid (CAS: 2171756-60-6) highlights its multifaceted utility in chemical biology and drug development. The compound's unique structural attributes, combined with its promising biological activity, make it a valuable candidate for further investigation. Future studies are expected to explore its therapeutic potential in greater depth, with a focus on translational research and clinical trials.

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